molecular formula C12H16N2O3S2 B6712296 N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide

N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide

Cat. No.: B6712296
M. Wt: 300.4 g/mol
InChI Key: FEJVQSOFLIMFLZ-UHFFFAOYSA-N
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Description

N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name

N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-2-11(15)14-7-5-10(6-8-14)13-19(16,17)12-4-3-9-18-12/h2-4,9-10,13H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJVQSOFLIMFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the condensation of a piperidine derivative with a thiophene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-prop-2-enoylpiperidin-4-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene or furan analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .

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